

Isovouacapenol C and Related Diterpenoids: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isovouacapenol C*

Cat. No.: B592900

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Isovouacapenol C**, a cassane furanoditerpene, and its related structures. Sourced from the medicinal plant *Caesalpinia pulcherrima*, this class of compounds has garnered significant interest for its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This document compiles available quantitative data, detailed experimental protocols, and visual representations of relevant workflows and pathways to serve as a comprehensive resource for ongoing research and drug development efforts.

Core Structure and Physicochemical Properties of Isovouacapenol C

Isovouacapenol C is a cassane furanoditerpene characterized by a complex tetracyclic core structure.^{[1][2][3]} It was first isolated from the roots of *Caesalpinia pulcherrima*.^{[1][2][3]} The molecule consists of three fused cyclohexane rings and a furan ring.^{[1][2][3]}

Systematic Name: (4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl benzoate^{[1][2][3]}

Table 1: Physicochemical and Crystallographic Data for **Isovouacapenol C**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₄ O ₅	[1][2][3]
Molecular Weight	438.54 g/mol	[2]
Crystal System	Monoclinic	[2]
Space Group	P2 ₁	[2]
a	11.6236 (7) Å	[2]
b	8.0871 (5) Å	[2]
c	12.4193 (7) Å	[2]
β	98.194 (3)°	[2]
Volume	1155.51 (12) Å ³	[2]
Z	2	[2]

Biological Activities of Isovouacapenol C and Related Diterpenoids

While specific quantitative biological data for **Isovouacapenol C** is limited in the reviewed literature, the broader class of cassane diterpenoids isolated from *Caesalpinia pulcherrima* exhibits significant cytotoxic and anti-inflammatory activities. Several studies have reported the IC₅₀ values for various related compounds against a range of cancer cell lines and in anti-inflammatory assays.

Table 2: Cytotoxic Activity of Cassane Diterpenoids from *Caesalpinia pulcherrima*

Compound	Cell Line	IC ₅₀ (μM)	Reference
Pulcherrimin A	A549 (Lung Carcinoma)	12.5	
Pulcherrimin A	BGC-823 (Gastric Carcinoma)	10.2	
Pulcherrimin A	K562 (Leukemia)	8.7	
Pulcherrimin C	A549 (Lung Carcinoma)	15.8	
Pulcherrimin C	BGC-823 (Gastric Carcinoma)	13.1	
Pulcherrimin C	K562 (Leukemia)	11.4	
6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol	A549 (Lung Carcinoma)	9.8	
6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol	BGC-823 (Gastric Carcinoma)	7.5	
6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol	K562 (Leukemia)	6.3	

Table 3: Anti-inflammatory Activity of Cassane Diterpenoids from *Caesalpinia pulcherrima*

Compound	Assay	IC ₅₀ (μM)	Reference
Caesalpulcherrin K	NO Production Inhibition (RAW 264.7)	8.92 ± 0.65	
Caesalpulcherrin L	NO Production Inhibition (RAW 264.7)	6.04 ± 0.34	
Caesalpulcherrin M	NO Production Inhibition (RAW 264.7)	7.51 ± 0.52	
Neocaesalpin P	NO Production Inhibition (RAW 264.7)	7.89 ± 0.48	
Pulcherrin A	NO Production Inhibition (RAW 264.7)	10.2	
Pulcherrin C	NO Production Inhibition (RAW 264.7)	12.5	

Experimental Protocols

Isolation of Isovouacapenol C and Related Diterpenoids

The following is a generalized protocol for the isolation of cassane diterpenoids from the roots of *Caesalpinia pulcherrima*, based on common phytochemical procedures.

- Extraction:
 - Air-dried and powdered roots of *C. pulcherrima* are extracted exhaustively with methanol (MeOH) at room temperature.
 - The resulting crude extract is concentrated under reduced pressure.
- Fractionation:
 - The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
- Chromatographic Separation:

- The CHCl_3 fraction, typically rich in diterpenoids, is subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with EtOAc.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification:
 - Fractions showing promising profiles on TLC are further purified using repeated column chromatography, often on silica gel or Sephadex LH-20.
 - Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like **Isovouacapenol C**.
- Structure Elucidation:
 - The structures of the isolated compounds are determined using spectroscopic techniques, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).
 - The absolute configuration is often confirmed by X-ray crystallography.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of isolated compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture:
 - Human cancer cell lines (e.g., A549, BGC-823, K562) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO_2 .
- Cell Seeding:

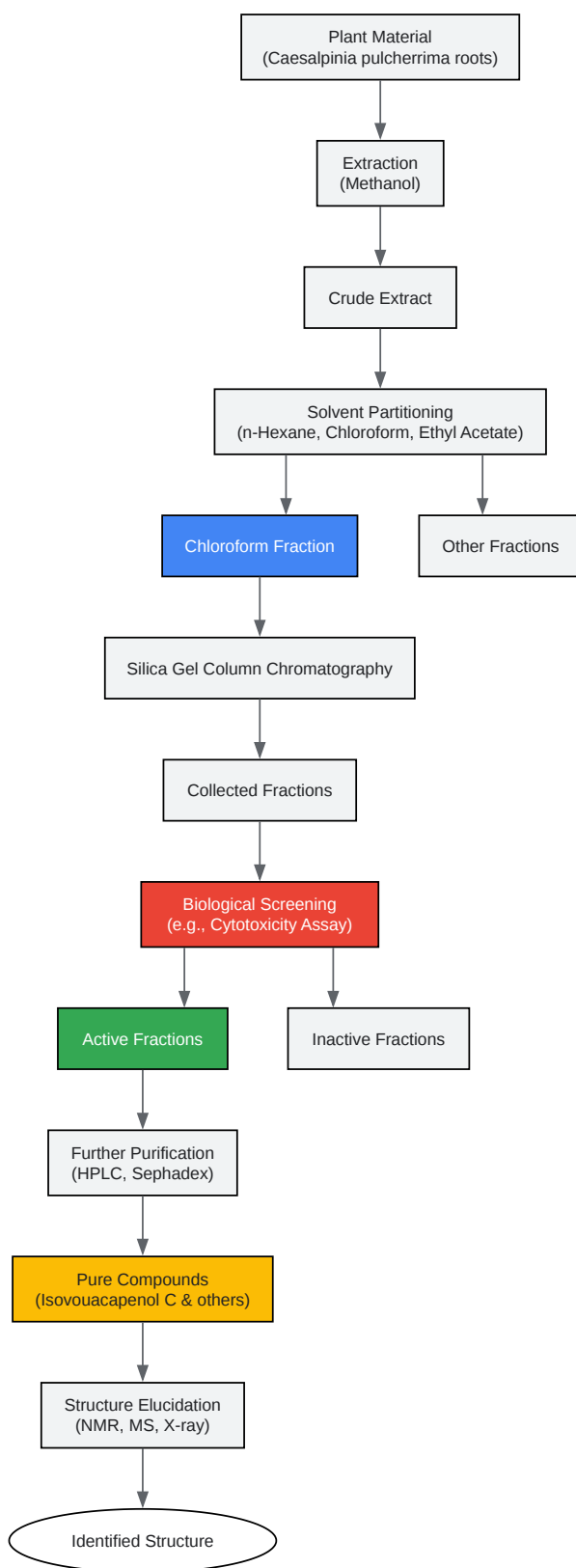
- Cells are seeded into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for attachment.
- Compound Treatment:
 - The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with culture medium to various concentrations.
 - The cells are treated with the compounds for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
- MTT Addition and Incubation:
 - After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization:
 - The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
- Data Analysis:
 - The cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol describes the evaluation of the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

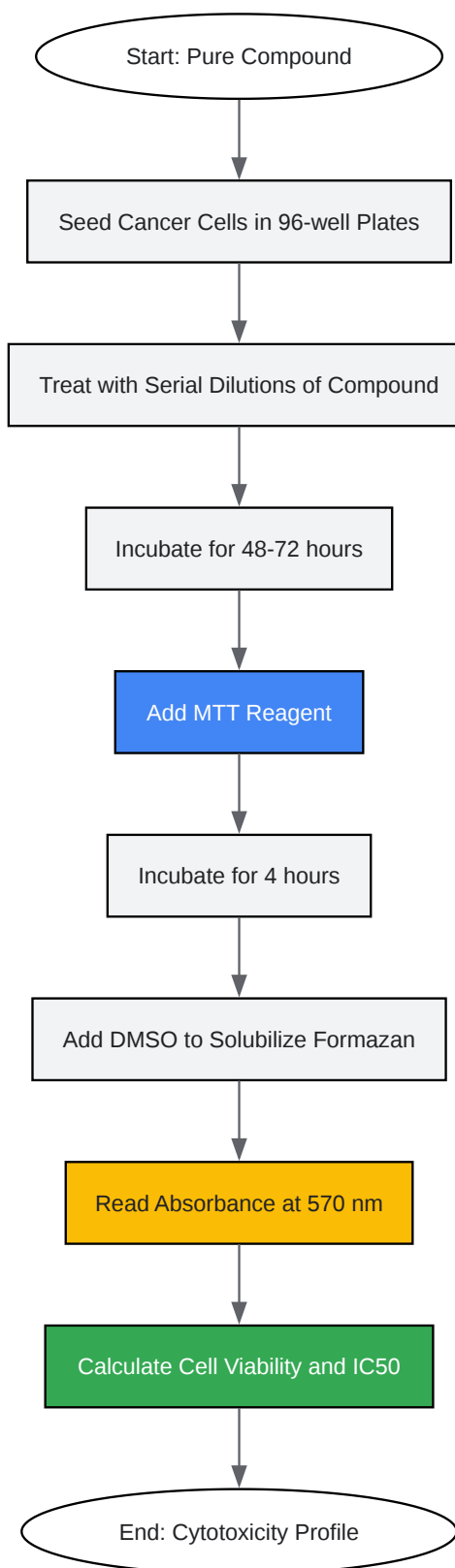
- Cell Culture:
 - RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding:
 - Cells are seeded in 96-well plates at a density of 5×10^4 cells per well and allowed to adhere overnight.
- Compound Treatment and Stimulation:
 - The cells are pre-treated with various concentrations of the test compounds for 1 hour.
 - Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
- Nitrite Measurement (Griess Assay):
 - After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.
 - Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.
- Absorbance Measurement:
 - The absorbance is measured at 540 nm.
- Data Analysis:
 - The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Visualizations



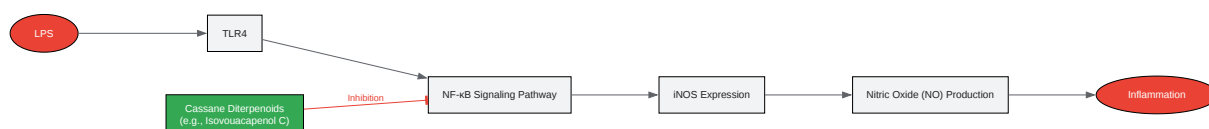
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Caption: Bioassay-guided isolation workflow for cassane diterpenoids.



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Caption: Workflow for MTT-based cytotoxicity screening.



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Caption: Putative anti-inflammatory mechanism of cassane diterpenoids.

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